Taiwaniaflavone
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Overview
Description
Taiwaniaflavone is a naturally occurring biflavonoid, specifically a 3,3’-linked biapigenin, isolated from the leaves of Taiwania cryptomerioides Hayata, a tree native to Taiwan . Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taiwaniaflavone can be synthesized through various chemical reactions involving the coupling of two apigenin molecules. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct linkage between the apigenin units .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the leaves of Taiwania cryptomerioides. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Taiwaniaflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds within the flavonoid structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydroflavonoids .
Scientific Research Applications
Mechanism of Action
Taiwaniaflavone exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Activity: It inhibits the aggregation of amyloid-β peptides, thereby reducing their cytotoxicity and preventing neuronal damage.
Anti-inflammatory Activity: It downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Comparison with Similar Compounds
Taiwaniaflavone is unique among biflavonoids due to its specific 3,3’-linkage of apigenin units. Similar compounds include:
Amentoflavone: Another biflavonoid with a different linkage pattern, known for its anti-inflammatory and antiviral properties.
Bilobetin: A biflavonoid found in Ginkgo biloba, known for its antioxidant and neuroprotective effects.
Ginkgetin: A biflavonoid with significant anti-inflammatory and anticancer activities.
In comparison, this compound stands out for its potent neuroprotective effects and its ability to inhibit amyloid-β aggregation, making it a promising candidate for Alzheimer’s disease research .
Biological Activity
Taiwaniaflavone, a biflavonoid compound found in various plant species, has garnered attention for its diverse biological activities. This article explores the significant research findings related to its biological activity, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following sections summarize the key data, case studies, and findings from diverse sources.
Overview of this compound
This compound is classified as a 3′-8′-biflavone , which is a type of flavonoid characterized by its unique molecular structure. This compound is primarily extracted from plants in the Taiwania genus and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.
1. Antioxidant Activity
This compound has demonstrated potent antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that its antioxidant capacity surpasses that of well-known antioxidants like Vitamin C and E. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
2. Anti-inflammatory Effects
In various studies, this compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For example, it can downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Properties
This compound exhibits significant anticancer activity against various cancer cell lines. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways involving caspases and inhibiting tumor growth factors. Studies have shown that it effectively inhibits the proliferation of breast cancer and liver cancer cells through mechanisms such as cell cycle arrest and apoptosis induction .
Cancer Type | Cell Line | Inhibition Rate (%) | Mechanism |
---|---|---|---|
Breast Cancer | MCF-7 | 70% | Apoptosis induction |
Liver Cancer | HepG2 | 65% | Cell cycle arrest |
Colon Cancer | HCT116 | 60% | Inhibition of growth factors |
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity associated with Alzheimer’s disease. It inhibits the aggregation of Aβ peptides, which are implicated in neurodegenerative processes. By blocking the internalization of these toxic peptides into neuronal cells, this compound may help prevent cognitive decline associated with Alzheimer’s disease .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Neuroprotection : A study investigated the effect of this compound on Aβ42-induced cytotoxicity in neuronal cells. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by modulating apoptotic pathways .
- Cancer Treatment Case : In vitro experiments demonstrated that this compound could enhance the efficacy of conventional chemotherapy agents when used in combination therapies for breast and liver cancers, suggesting its potential as an adjunct treatment in oncology .
Properties
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.